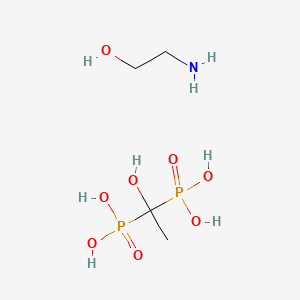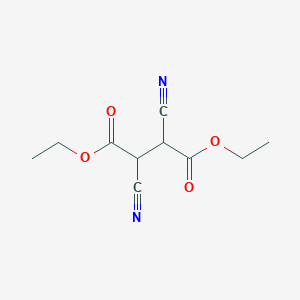![molecular formula C20H46BrN2+ B14652757 Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide CAS No. 51523-40-1](/img/structure/B14652757.png)
Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. This compound is characterized by its ability to form micelles and interact with biological membranes, making it useful in a variety of scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide typically involves the quaternization of an amine. One common method is the reaction of triethylamine with 1-bromo-octane in the presence of a solvent such as acetonitrile. The reaction is carried out under reflux conditions for several hours to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halides. The reaction conditions typically include aqueous or alcoholic solvents and moderate temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, often resulting in the formation of corresponding oxides.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed to reduce the compound, leading to the formation of amines or other reduced products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can produce oxides or amines, respectively.
Applications De Recherche Scientifique
Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s surfactant properties make it useful in cell membrane studies and the preparation of liposomes.
Medicine: It is explored for its potential in drug delivery systems due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of detergents, disinfectants, and other cleaning agents.
Mécanisme D'action
The mechanism of action of Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide involves its interaction with biological membranes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in applications such as antimicrobial agents and drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide is unique due to its specific alkyl chain length and the presence of multiple quaternary ammonium groups. This structure imparts distinct surfactant properties and enhances its ability to interact with biological membranes compared to other similar compounds.
Propriétés
Numéro CAS |
51523-40-1 |
|---|---|
Formule moléculaire |
C20H46BrN2+ |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide |
InChI |
InChI=1S/C20H46N2.BrH/c1-7-21(8-2,9-3)19-17-15-13-14-16-18-20-22(10-4,11-5)12-6;/h7-20H2,1-6H3;1H/q+2;/p-1 |
Clé InChI |
YEIOWONFHJDRNN-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CCCCCCCC[N+](CC)(CC)CC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


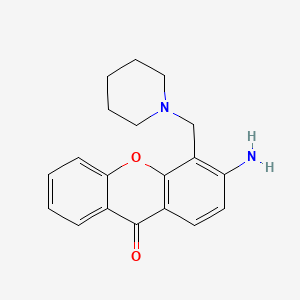
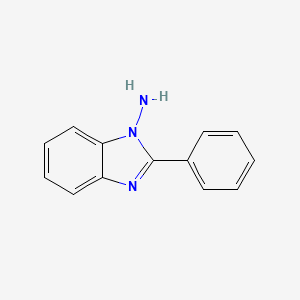

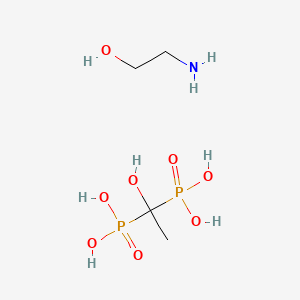
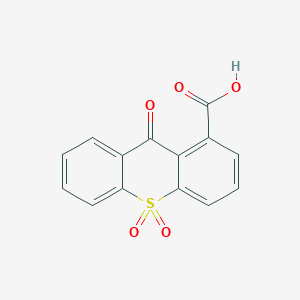
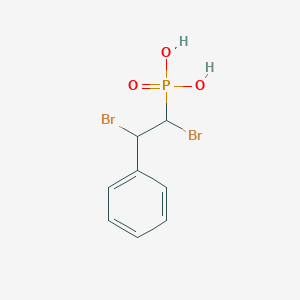
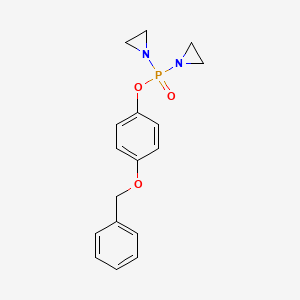

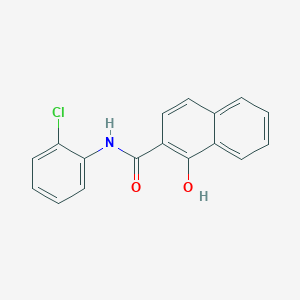
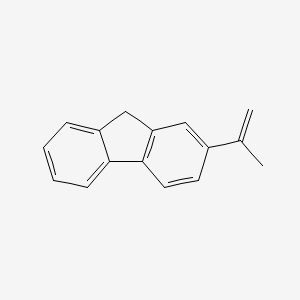
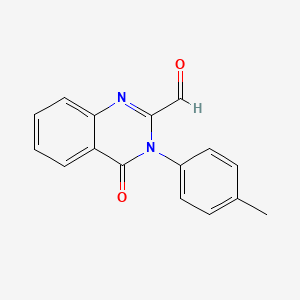
![2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14652751.png)
